Cas no 1805357-56-5 (2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine)

2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine 化学的及び物理的性質
名前と識別子
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- 2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine
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- インチ: 1S/C7H2BrF2IN2/c8-6-4(11)1-3(2-12)5(13-6)7(9)10/h1,7H
- InChIKey: FYPXYIFVVVAPIO-UHFFFAOYSA-N
- ほほえんだ: IC1=C(N=C(C(F)F)C(C#N)=C1)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 230
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029062039-1g |
2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine |
1805357-56-5 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridineに関する追加情報
2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine: A Comprehensive Overview
2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine is a highly specialized organic compound with the CAS number 1805357-56-5. This compound is notable for its complex structure, which includes a pyridine ring substituted with bromine, cyano, difluoromethyl, and iodine groups. The combination of these substituents makes it a valuable molecule in various fields of chemistry, particularly in drug discovery and materials science.
The pyridine ring serves as the core structure of this compound, providing a rigid framework for the substitution of various functional groups. The presence of bromine and iodine atoms at positions 2 and 3, respectively, introduces significant electronic effects. Bromine is known for its electron-withdrawing properties, while iodine contributes to both electron-withdrawing and steric effects. These properties make the compound highly reactive in certain chemical transformations.
The cyano group at position 5 further enhances the electronic characteristics of the molecule. Cyanide groups are strong electron-withdrawing groups, which can influence the reactivity of neighboring substituents. Additionally, the difluoromethyl group at position 6 introduces fluorine atoms into the structure, which are known for their unique chemical properties. Fluorine's electronegativity can significantly alter the electronic environment of the molecule, making it suitable for applications requiring specific reactivity patterns.
Recent studies have highlighted the potential of 2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine in drug design. Researchers have explored its role as a building block in synthesizing bioactive compounds with potential therapeutic applications. For instance, its ability to undergo nucleophilic aromatic substitution reactions has been leveraged to construct complex molecular architectures with desired pharmacological properties.
In materials science, this compound has shown promise as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The combination of halogen atoms (bromine and iodine) and the cyano group provides multiple coordination sites, enabling the formation of intricate networks with tailored properties. Recent advancements in MOF synthesis have demonstrated how such compounds can be used to create materials with high surface area and selectivity for gas storage and separation applications.
The synthesis of 2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine typically involves multi-step organic synthesis strategies. Key steps include Friedel-Crafts alkylation or acylation followed by substitution reactions to introduce the halogen atoms. The use of protecting groups and precise control over reaction conditions are critical to achieving high yields and purity. Researchers have also explored alternative synthetic routes using microwave-assisted synthesis or continuous flow reactors to improve efficiency and scalability.
The compound's stability under various conditions has been a subject of recent investigations. Studies have shown that it exhibits good thermal stability up to certain temperatures but may undergo decomposition under harsh conditions such as prolonged exposure to light or strong acids/bases. Its solubility in common organic solvents like dichloromethane and DMF makes it suitable for solution-phase reactions, while its limited solubility in water restricts its use in aqueous environments.
In terms of spectroscopic characterization, 2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine has been extensively studied using techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry. These studies provide insights into its molecular structure, bonding patterns, and fragmentation behavior during analytical processes.
The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Quantum mechanical calculations have been employed to predict its electronic structure, reactivity trends, and potential interactions with biological targets or other molecules in materials systems.
In conclusion, 2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine is a versatile compound with significant potential across multiple disciplines. Its unique combination of functional groups makes it an attractive candidate for both fundamental research and applied development projects. As ongoing studies continue to uncover new applications and optimize synthetic methodologies, this compound is poised to play an increasingly important role in advancing modern chemistry.
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